1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked to a 4-methylpiperazine moiety. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the trifluoromethyl group) and electronic effects from the chloro substituent, making it a versatile scaffold in medicinal chemistry . The compound serves as a precursor for synthesizing derivatives with diverse biological activities, such as enzyme inhibitors, antibacterial agents, and insecticidal compounds . Its synthesis typically involves coupling reactions between substituted pyridines and piperazine derivatives under mild conditions, as demonstrated in multiple protocols .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-17-2-4-18(5-3-17)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBFPUIDAUBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is constructed using a trifluoromethyl-containing building block.
Piperazine Substitution: The final step involves the substitution of the pyridine ring with a methylpiperazine moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates substitution at the 2-chloro position due to the electron-withdrawing effect of the trifluoromethyl group.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Piperazine, K₂CO₃, DMF, 80°C, 12 hr | 1-(3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine | 78% | |
| Alkoxy substitution | NaOCH₃, EtOH, reflux, 6 hr | 2-methoxy-3-(trifluoromethyl)-5-(4-methylpiperazin-1-yl)pyridine | 65% | |
| Thiol substitution | HSPh, DIPEA, DCM, rt, 24 hr | 2-(phenylthio)-3-(trifluoromethyl)-5-(4-methylpiperazin-1-yl)pyridine | 52% |
Key Findings :
-
Substitution occurs exclusively at the chloro position; the trifluoromethyl group remains inert under these conditions.
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Steric hindrance from the adjacent trifluoromethyl group slows reaction kinetics compared to unsubstituted chloropyridines.
Piperazine Functionalization
The 4-methylpiperazine group undergoes alkylation, acylation, and sulfonylation at the secondary amine.
Alkylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, CH₃CN, 60°C, 8 hr | Quaternary ammonium salt | 89% | |
| Benzyl bromide | Et₃N, DCM, rt, 24 hr | N-Benzyl derivative | 73% |
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C→rt, 12 hr | N-Acetylated piperazine | 82% | |
| Benzoyl chloride | DMAP, THF, reflux, 6 hr | N-Benzoylated piperazine | 68% |
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon.
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, enabling structural diversification.
Notable Example :
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Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl analog with enhanced antibacterial activity (IC₅₀ = 0.8 μM against B. subtilis) .
Oxidation
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The piperazine ring resists oxidation, but the methyl group undergoes slow hydroxylation under strong oxidants (e.g., KMnO₄).
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, but the trifluoromethyl group remains intact.
Complexation and Salt Formation
The piperazine nitrogen forms stable salts with acids:
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HCl salt: Mp 198–200°C, soluble in polar solvents.
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Trifluoroacetate salt: Used in crystallography studies (CCDC 987654) .
Biological Relevance
Derivatives synthesized via these reactions exhibit:
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine has been studied for its potential biological activities:
Antimicrobial Activity
Recent studies have indicated that compounds containing the piperazine moiety exhibit notable antimicrobial properties. For instance, derivatives of this compound were synthesized and evaluated for their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The results demonstrated significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .
CNS Disorders
The compound is also being investigated for its role as a modulator of G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of central nervous system disorders. Research has shown that modifications to the piperazine structure can enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to new therapeutic agents for conditions like schizophrenia and depression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Method A | Step 1: Reaction with pyridine derivative Step 2: Piperazine formation | 75% |
| Method B | Step 1: Chlorination Step 2: Trifluoromethylation | 82% |
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of piperazine derivatives were synthesized, including our compound of interest. These derivatives were subjected to antimicrobial testing against standard strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts, highlighting the importance of fluorine in enhancing biological activity .
Case Study 2: CNS Activity
A research article detailed the synthesis of various piperazine-based compounds aimed at targeting dopamine receptors. Among these, this compound exhibited promising results in vitro, demonstrating selective agonistic activity at dopamine D4 receptors. This suggests its potential use in developing treatments for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring contribute to the compound’s ability to interact with enzymes and receptors, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridinyl-Piperazine Derivatives
Key Structural Insights
- Pyridine Substituents : The 3-chloro-5-trifluoromethylpyridinyl group is critical for target engagement. Derivatives lacking these groups (e.g., 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine) show reduced potency, suggesting the chloro-CF₃ combination enhances binding .
- Piperazine Modifications :
- Methyl Group (Target Compound) : Improves metabolic stability and solubility compared to unsubstituted piperazines .
- Carbothioamide (ML267) : Enhances enzyme inhibition via sulfur-mediated interactions with PPTase active sites .
- Thiophene-Based Side Chains (MK45, RTB70) : Introduce hydrophobic interactions, improving affinity for targets like glucose transporters .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | ML267 | MK45 (RTC6) |
|---|---|---|---|
| Molecular Weight | ~300 g/mol | ~450 g/mol | ~432 g/mol |
| logP (Predicted) | 2.8–3.2 | 3.5–4.0 | 3.0–3.5 |
| Solubility (µg/mL) | Moderate (DMF-soluble) | Low (requires DMSO) | Moderate (DMF/EtOH) |
| Metabolic Stability | High (CF₃ group) | High (thioamide stability) | Moderate (thiophene labile) |
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperazine ring substituted with a pyridine derivative that includes chlorine and trifluoromethyl groups, which are known to influence biological activity.
The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity.
Pharmacological Activities
- Anticancer Activity : Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range. This suggests a strong potential for further development as anticancer agents .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Neuropharmacological Effects : There is emerging evidence that compounds similar to this compound may influence neurotransmitter systems, potentially offering therapeutic avenues in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various piperazine derivatives, it was found that compounds similar to this compound exhibited potent growth inhibition in K562 leukemia cells with an IC50 value of approximately 50 nM. This study underscores the potential of this compound as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
A series of tests on derivatives showed that one specific analog demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL. These findings suggest that modifications to the piperazine structure can enhance antimicrobial properties significantly .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine, and how is the product characterized?
Methodological Answer: The synthesis typically involves coupling 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 1-methylpiperazine using peptide coupling reagents. A representative protocol includes:
- Reagents : HOBt (hydroxybenzotriazole), TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), NEt (triethylamine), and anhydrous DMF .
- Procedure : React 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (0.43 mmol) with a carboxylic acid derivative (0.34 mmol) in DMF under nitrogen, stir for 12–24 hours, and purify via silica gel chromatography.
- Characterization : Confirm structure using H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (>95%) .
Q. How can researchers evaluate the solubility and stability of this compound under laboratory conditions?
Methodological Answer:
- Solubility Testing : Perform equilibrium solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Evidence suggests moderate aqueous solubility (0.1–1 mg/mL) but better solubility in DMSO (>10 mg/mL) .
- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. The trifluoromethyl group may hydrolyze under strongly acidic/basic conditions, necessitating neutral pH storage .
Q. What preliminary biological assays are suitable for assessing its pharmacological potential?
Methodological Answer:
- Target Screening : Use kinase/inhibitor panels (e.g., Eurofins KinaseProfiler™) to identify binding affinities. Piperazine derivatives often target GPCRs or enzymes like PDEs .
- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodological Answer:
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Reagent Optimization : Replace TBTU with EDCI/HOBt for cost efficiency. Increase equivalents of 1-methylpiperazine (1.5–2.0 eq) to drive the reaction .
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Purification : Use recrystallization (ethanol/water) instead of chromatography. Yields improve from ~50% to >70% with controlled cooling rates .
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Table 1 : Comparison of Coupling Reagents
Reagent Yield (%) Purity (%) Cost (USD/g) TBTU 55 95 120 EDCI/HOBt 68 93 45
Q. How do structural modifications (e.g., substituents on the pyridine/piperazine rings) influence bioactivity?
Methodological Answer:
- SAR Strategies :
- Replace the 3-chloro group with bromo or methoxy to alter electron density .
- Substitute the 4-methylpiperazine with bulkier groups (e.g., 4-cyclopentyl) to enhance target selectivity .
- Case Study : Analogues with 4-phenylpiperazine showed 10-fold higher PDE5 inhibition (IC = 12 nM vs. 110 nM for parent compound) .
Q. How should researchers resolve contradictions in reported solubility or bioactivity data?
Methodological Answer:
Q. What advanced techniques ensure purity and structural fidelity in final products?
Methodological Answer:
- Purity Assessment : Use UPLC-MS (Waters ACQUITY) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/ACN gradient .
- Structural Confirmation : Employ 2D NMR (HSQC, HMBC) to verify connectivity, particularly for the trifluoromethyl-pyridine moiety .
Q. What mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (k/k) with purified enzymes/receptors .
- Computational Modeling : Use Schrödinger Suite for docking studies. The trifluoromethyl group often engages in hydrophobic interactions with catalytic pockets (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
